molecular formula C15H26O3 B570618 Yingzhaosu D CAS No. 121067-53-6

Yingzhaosu D

Cat. No. B570618
M. Wt: 254.37
InChI Key: LWZJOPWOCKMHSC-YJQVIICOSA-N
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Description

Yingzhaosu D is a bioactive natural product that has been isolated from the medicinal plant Artabotrys hexapetalus, also known as yingzhao in Chinese . This plant has long been used in Asian folk medicine to treat various symptoms and diseases, including fevers, microbial infections, ulcers, hepatic disorders, and other health problems .


Synthesis Analysis

The total synthesis of Yingzhaosu D has been reported, starting from S-(−)-limonene . The synthesis of the diastereoisomeric Yingzhaosu D provided key information about the stereochemistry of the product .


Molecular Structure Analysis

The molecular structure of Yingzhaosu D has been determined by spectroscopic analysis in combination with chemical degradation . It has a molecular formula of C15H26O3 .


Chemical Reactions Analysis

The mechanism of action of Yingzhaosu A, a related compound, points to an iron (II)-induced degradation leading to the formation of two alkylating species, an unsaturated ketone and a cyclohexyl radical . A similar mechanism may be applicable to Yingzhaosu D, but further studies are needed to confirm this.

Scientific Research Applications

  • Antimalarial Properties : Yingzhaosu A and its analogs, including Yingzhaosu D, have been isolated from traditional Chinese medicinal herbs and exhibit potent antimalarial activity. These compounds are of interest due to their unique peroxide-containing structures, which are crucial for their antimalarial effects (Zhou & Xu, 1994).

  • Synthesis and Structural Analysis : Efforts have been made to synthesize Yingzhaosu compounds, including Yingzhaosu B and its diastereoisomers, which coexist with Yingzhaosu A. The synthesis helps understand their structures and potential modifications for enhanced antimalarial activity (Xu & Xie, 2010).

  • Mechanism of Action : The mechanism of action of Yingzhaosu endoperoxides, such as Yingzhaosu A, involves an iron(II)-induced degradation leading to the formation of alkylating species. This mechanism is critical for their effectiveness against malaria parasites and has implications for designing new antimalarial drugs (Bailly & Hénichart, 2022).

  • Applications in Drug Design : Yingzhaosu A and its analogs, including Yingzhaosu D, serve as templates for the design of novel antimalarial drugs. Their unique structural features and antimalarial properties make them valuable candidates for further drug development and optimization (Szpilman et al., 2005).

  • Synthetic Analogues : Research has been conducted on synthesizing and evaluating the antimalarial activity of Yingzhaosu A analogues. These studies contribute to understanding the structure-activity relationships of Yingzhaosu compounds and their potential as antimalarial agents (Kim et al., 2002).

Future Directions

The mechanism of action of Yingzhaosu endoperoxides, including Yingzhaosu D, is a topic of ongoing research . These compounds represent useful templates for designing novel antimalarial drugs . Further chemical and pharmacological studies of these bioactive compounds are needed .

properties

IUPAC Name

(E,3R,6R)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hept-4-ene-2,3,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-11-5-7-12(8-6-11)15(4,18)10-9-13(16)14(2,3)17/h5,9-10,12-13,16-18H,6-8H2,1-4H3/b10-9+/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZJOPWOCKMHSC-YJQVIICOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C=CC(C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)[C@](C)(/C=C/[C@H](C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yingzhaosu D

CAS RN

121067-53-6
Record name Yingzhaosu D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YINGZHAOSU D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2YF6RT7WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
28
Citations
L Zhang, WS Zhou, XX Xu - Journal of the Chemical Society, Chemical …, 1988 - pubs.rsc.org
… For this reason, we attempted to isolate (1) or (2) from the plant, but isolated instead another sesquiterpene peroxide (3), named yingzhaosu C, and sesquiterpenol(4), named …
Number of citations: 43 pubs.rsc.org
C Bailly, JP Hénichart - Molecules, 2022 - mdpi.com
… Yingzhaosu C is a sesquiterpene peroxide, whereas yingzhaosu D is a sesquiterpenol (Figure … Subsequently, the synthesis of the diastereoisomeric yingzhaosu D was reported, starting …
Number of citations: 1 www.mdpi.com
XX Xu, X Xie - Chinese Journal of Chemistry, 1994 - Wiley Online Library
… Unfortunately, the hydrolysis easily caused an ally1 alcohol rearrangement between 8-C and 11-C to give 8-C configurationally mixed Yingzhaosu D no matter the resulting 11-hydroxyl …
Number of citations: 4 onlinelibrary.wiley.com
FM Xi, YB Liu, J Qu, Y Li, ZH Tang, L Li, YH Li… - Tetrahedron, 2017 - Elsevier
Seven pairs of sesquiterpenes (1a/1b–7a/7b), a new peroxy-bridge sesquiterpene (8), and a new peroxy-bridge norsesquiterpene (9), together with five known compounds, were …
Number of citations: 14 www.sciencedirect.com
HF Wong, GD Brown - Phytochemistry, 2002 - Elsevier
The dichloromethane extract of the aerial parts of Artabotrys hexapetalus afforded three β-methoxy-γ-methylene-α,β-unsaturated-γ-butyrolactones, which are proposed to be derived …
Number of citations: 59 www.sciencedirect.com
YY Zhao, YJ Li, XM Yu, QT Su, LW Wang… - Natural Product …, 2023 - Taylor & Francis
The phytochemical study on the stems and leaves of Morinda citrifolia L. resulted in the isolation of a new naturally occurring bisabolane-type sesquiterpenoid, morincitrinoid A (1), …
Number of citations: 5 www.tandfonline.com
Q Zhou, YH Fu, X Li, GY Chen, SY Wu, XP Song… - Phytochemistry …, 2015 - Elsevier
Two new benzylisoquinoline alkaloids, namely, hexapetalines A (1) and B (2), along with 11 known alkaloids were isolated from the stems of Artabotrys hexapetalus. The structures of 1 …
Number of citations: 33 www.sciencedirect.com
XX Xu, QS Hu - Chin. J. Chem, 1992
Number of citations: 5
Z Lian, WS Zhou, XX Xu - JOURNAL OF …, 1988 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 3
许杏祥, 胡乔生 - 1992
Number of citations: 0

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